molecular formula C7H6Cl2N2O2 B1317063 Ethyl 3,6-dichloropyridazine-4-carboxylate CAS No. 34127-22-5

Ethyl 3,6-dichloropyridazine-4-carboxylate

Cat. No.: B1317063
CAS No.: 34127-22-5
M. Wt: 221.04 g/mol
InChI Key: KVWIASCXKZVAQG-UHFFFAOYSA-N
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Description

Ethyl 3,6-dichloropyridazine-4-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Ethyl 3,6-dichloropyridazine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, leading to the formation of the ethyl ester derivative.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is often stored in an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Ethyl 3,6-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and nucleophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 3,6-dichloropyridazine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary based on the specific derivative and application .

Comparison with Similar Compounds

Ethyl 3,6-dichloropyridazine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.

Biological Activity

Ethyl 3,6-dichloropyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C7H6Cl2N2O2
  • Molecular Weight : 205.04 g/mol
  • CAS Number : 34127-22-5

This compound exhibits notable interactions with various enzymes and proteins, influencing their activity and function. It has been shown to interact with kinases, which are crucial in cell signaling pathways. This interaction can lead to modulation of kinase activity and subsequent downstream signaling effects, impacting cellular responses such as proliferation and apoptosis.

Cellular Effects

This compound affects various cell types and processes, including:

  • Gene Expression : Alters the expression of genes involved in cell proliferation and apoptosis.
  • Metabolic Pathways : Modulates metabolic pathways, influencing levels of key metabolites within cells.
  • Cell Signaling : Influences neurotransmitter signaling pathways, particularly through inhibition of acetylcholinesterase (AChE), which is significant for cognitive functions.

The mechanism of action involves binding to specific biomolecules:

  • Enzyme Inhibition : this compound inhibits the activity of certain kinases by binding to their active sites, suppressing downstream signaling pathways.
  • Receptor Interaction : It may also interact with various receptors affecting neurotransmitter release and action.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound under laboratory conditions are crucial for its long-term biological effects. Studies indicate that while it remains stable initially, prolonged exposure can lead to degradation and diminished biological activity. This aspect is essential for understanding its therapeutic window in experimental settings.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties by inducing apoptosis in cancer cell lines through modulation of signaling pathways.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens, suggesting its utility in developing new antibiotics.
  • Neuroprotective Effects : Its role as an AChE inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against a range of bacterial pathogens
NeuroprotectiveInhibits AChE; potential treatment for Alzheimer's

Properties

IUPAC Name

ethyl 3,6-dichloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWIASCXKZVAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576449
Record name Ethyl 3,6-dichloropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34127-22-5
Record name Ethyl 3,6-dichloropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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